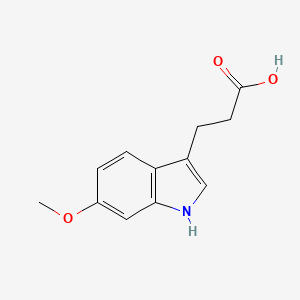

3-(6-Methoxy-3-indolyl)propanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-9-3-4-10-8(2-5-12(14)15)7-13-11(10)6-9/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFJNGSTEWCNOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 6-Methoxy-IPA as a Melatonin Receptor Agonist Precursor

The following technical guide details the utility, synthesis, and pharmacological evaluation of 6-methoxy-indole-3-propionic acid (6-MIPA) as a precursor for melatonergic agonists.

Executive Summary: The "Metabolic Blocker" Strategy

In the development of melatonergic ligands, 6-methoxy-indole-3-propionic acid (6-MIPA) serves as a critical synthetic scaffold.[1][2][3] While the natural ligand, melatonin (N-acetyl-5-methoxytryptamine), possesses a methoxy group at the 5-position, it suffers from rapid first-pass metabolism via hepatic 6-hydroxylation (CYP1A2 mediated).[1][2][3]

The Core Thesis: Utilizing a 6-methoxy precursor is a rational drug design strategy intended to:

-

Block Metabolism: Occupying the 6-position with a methoxy group prevents hydroxylation, potentially extending the plasma half-life (

) of the resulting agonist.[2][3] -

Probe Receptor Plasticity: It tests the steric tolerance of the MT1/MT2 binding pockets (specifically Val191/Val204 regions) toward positional isomers.

-

Serve as a Bioisostere: 6-MIPA provides the indole core and the three-carbon chain necessary to synthesize ethyl-amide pharmacophores via decarboxylative or reductive amination pathways.[1][2][3]

Chemical Basis & Structure-Activity Relationship (SAR)[1][2][3]

To utilize 6-MIPA effectively, one must understand that the acid itself is not the agonist. The carboxylate moiety of IPA is electrostatically incompatible with the MT1/MT2 orthosteric site, which requires a neutral amide for hydrogen bonding with Gln181 (MT1) or Gln194 (MT2).

The 6-Methoxy Paradox[1][2][3]

-

Natural Ligand (5-OMe): The 5-methoxy group acts as a hydrogen bond acceptor for His195 (TM5).[1][2][3] This is the "affinity anchor."

-

Synthetic Analog (6-OMe): Shifting the methoxy to the 6-position often reduces affinity due to steric clash with transmembrane helix 5 (TM5) residues.[1][2][3] However, when coupled with N1-substitution (e.g., N1-acetyl or N1-cyclopropyl), 6-methoxy analogs can regain nanomolar affinity while offering superior metabolic stability.[1][2][3]

Visualization: The Pharmacophore Logic

The following diagram illustrates the structural transformation required to convert the inactive 6-MIPA precursor into an active melatonergic agonist.

Caption: Transformation of the 6-MIPA scaffold into a bio-active melatonergic ligand. The carboxylic acid tail must be converted to an ethyl-amide to satisfy the receptor's binding requirements.[1]

Synthetic Protocol: From 6-MIPA to Agonist

This protocol details the conversion of 6-methoxy-indole-3-propionic acid into 6-methoxy-N-acetyltryptamine (the direct isomer of melatonin).[1][2][3]

Reagents Required[1][3][4][5][6]

-

Precursor: 6-Methoxy-indole-3-propionic acid (CAS: Custom or synthesized via Knoevenagel condensation).[1][2][3]

-

Activator: Diphenylphosphoryl azide (DPPA) or Oxalyl Chloride.[2][3]

-

Solvents: Toluene, THF (anhydrous).[3]

Method A: The Curtius Rearrangement (Preferred for Purity)

This route avoids the harsh reducing agents required if one were to simply amidate and reduce the acid.

-

Activation:

-

Rearrangement (Isocyanate Formation):

-

Heat the reaction mixture to reflux (110°C) for 2 hours.

-

Observation: Evolution of

gas indicates the formation of the isocyanate intermediate (

-

-

Hydrolysis (Amine Formation):

-

Acetylation (The Agonist "Switch"):

Method B: Amidation-Reduction (Alternative)[1][2][3]

-

Amidation: React 6-MIPA with

/ EDC / HOBt to form the primary amide.[1][2][3] -

Reduction: Reduce the amide using

in THF to yield the tryptamine. -

Acetylation: Acetylate as above.

Pharmacological Evaluation (Self-Validating System)[1][2][3]

Once synthesized, the 6-methoxy analog must be validated against the natural 5-methoxy ligand.[1][2][3] The Gold Standard for this is the GTP

Protocol: Binding Assay

Objective: Determine if the 6-methoxy analog acts as a full agonist, partial agonist, or antagonist.[3]

-

Membrane Preparation:

-

Incubation:

-

Measurement:

-

Data Analysis:

-

Calculate

(Potency) and -

Validation Criteria: If

of Melatonin, the compound is a Full Agonist . If

-

Data Presentation Template

| Compound | Substituent (Pos 5) | Substituent (Pos 6) | hMT1 Ki (nM) | hMT2 Ki (nM) | Metabolic Stability (Microsomal t1/2) |

| Melatonin | Methoxy | H | 0.1 | 0.1 | < 30 min |

| 6-OMe-Analog | H | Methoxy | [Exp.[1][2][3] Data] | [Exp. Data] | > 60 min (Predicted) |

| Luzindole | H | (Benzyl)* | Antagonist | Antagonist | N/A |

*Note: Luzindole is a reference antagonist.[1][2]

Pathway Visualization: Signal Transduction

Understanding where the agonist acts is crucial for interpreting assay data.

Caption: The Gi/Go-coupled signaling cascade.[1][2][3][4] A successful 6-methoxy agonist will inhibit Adenylyl Cyclase, reducing cAMP levels.[1][2][3]

References

-

Dubocovich, M. L., et al. (2010).[3] "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link

-

Spadoni, G., et al. (1993).[3] "1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues."[1][2][3][5] Journal of Medicinal Chemistry. Link

-

Tosini, G., et al. (2014).[3] "Melatonin: Pharmacology, Functions and Therapeutic Benefits." Trends in Pharmacological Sciences. Link

-

PubChem. (2025).[2][3][6] "Melatonin Structure and Biology."[2][7] National Library of Medicine.[2] Link

-

Garratt, P. J., & Tsotinis, A. (2007).[3][8] "Synthesis of compounds as melatonin agonists and antagonists." Mini Reviews in Medicinal Chemistry. Link

Sources

- 1. Melatonin [webbook.nist.gov]

- 2. 6-Hydroxymelatonin | C13H16N2O3 | CID 1864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Hydroxymelatonin - Wikipedia [en.wikipedia.org]

- 4. elifesciences.org [elifesciences.org]

- 5. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melatonin | C13H16N2O2 | CID 896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of compounds as melatonin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways Involving 3-(6-Methoxy-3-indolyl)propanoic Acid

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary

3-(6-Methoxy-3-indolyl)propanoic acid (6-MIPA) represents a critical structural intersection between the gut-microbiota metabolite Indole-3-propionic acid (IPA) and methoxylated indole alkaloids. While IPA is a well-characterized ligand for the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR) with neuroprotective properties, the introduction of a methoxy group at the C6 position significantly alters its physicochemical profile and metabolic stability.

This guide provides a technical framework for understanding the metabolic fate of 6-MIPA. Unlike its precursor IPA, which is primarily cleared via acyl glucuronidation or renal excretion, 6-MIPA introduces a distinct O-demethylation liability and potential for reactive acyl glucuronide formation. This document outlines the predicted metabolic pathways, mechanistic rationale, and the experimental protocols required to validate these routes in a drug discovery setting.

Chemical & Biological Context

Structural Significance

-

Modification: Methoxy group (-OCH₃) at position 6.

-

Biological Implication: The C6 position on the indole ring is a primary site for oxidative metabolism (hydroxylation) in non-substituted indoles (e.g., Melatonin is 6-hydroxylated). By blocking this position with a methoxy group, the molecule’s metabolic clearance shifts from direct ring oxidation to O-dealkylation .

Mechanistic Causality (Expert Insight)

In mammalian systems, the metabolism of 6-MIPA is governed by two competing requirements:

-

Phase I Functionalization: The lipophilic methoxy group makes the compound a substrate for Cytochrome P450 (CYP) enzymes, specifically those favoring O-demethylation (e.g., CYP1A2, CYP2D6).

-

Phase II Conjugation: The free propanoic acid tail is a direct substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. This is a critical safety consideration, as acyl glucuronides can be reactive electrophiles capable of covalent binding to plasma proteins.

Detailed Metabolic Pathways

The metabolic profile of 3-(6-Methoxy-3-indolyl)propanoic acid is categorized into three primary vectors.

Pathway A: O-Demethylation (Phase I)

-

Mechanism: CYP450-mediated oxidation of the methoxy carbon, followed by the release of formaldehyde to yield the phenol.

-

Enzymes Involved: CYP1A2 (typical for planar indoles), CYP2C19, and CYP2D6.

-

Product: 3-(6-Hydroxy-3-indolyl)propanoic acid .

-

Significance: This unmasks a polar hydroxyl group, which serves as a handle for rapid Phase II conjugation (sulfation or glucuronidation), facilitating excretion.

Pathway B: Acyl Glucuronidation (Phase II)

-

Mechanism: Direct conjugation of glucuronic acid to the carboxylic acid moiety of the propanoic side chain.

-

Enzymes Involved: UGT1A1, UGT1A3, UGT1A9.

-

Product: 6-MIPA-acyl-glucuronide .

-

Risk Factor: Acyl glucuronides are potentially unstable. They can undergo intramolecular rearrangement (acyl migration) or hydrolysis. In drug development, high exposure to stable acyl glucuronides is a toxicity "red flag" due to immune activation risks.

Pathway C: Indole Ring Oxidation (Minor)

-

Mechanism: Oxidation at the C2 position or N-oxidation.

-

Context: Because the C6 position is blocked, oxidative stress may force hydroxylation at C5 or C2, though these are energetically less favorable compared to O-demethylation.

Visualization: Metabolic Pathway Map

The following diagram illustrates the biotransformation of 3-(6-Methoxy-3-indolyl)propanoic acid, highlighting the divergence between Phase I functionalization and Phase II conjugation.

Figure 1: Predicted metabolic tree for 6-MIPA showing the competition between O-demethylation (Phase I) and direct Acyl Glucuronidation (Phase II).

Experimental Protocols for Validation

To empirically confirm these pathways, the following "Self-Validating System" workflow is recommended. This approach ensures that both stable and reactive metabolites are captured.

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Determine intrinsic clearance (

-

Reagents: Pooled Human Liver Microsomes (HLM) (20 mg/mL), NADPH regenerating system, MgCl₂, Phosphate buffer (pH 7.4).

-

Substrate Preparation: Dissolve 6-MIPA in DMSO (final concentration <0.1% v/v). Target incubation concentration: 1 µM (to ensure linear kinetics).

-

Incubation:

-

Pre-incubate HLM and substrate for 5 min at 37°C.

-

Initiate reaction with NADPH.

-

Timepoints: 0, 5, 15, 30, 60 min.

-

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

Metabolite Identification (MetID) Workflow

Objective: Structurally characterize the O-demethylated and conjugated species.

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UHPLC.

-

Column: C18 Reverse Phase (e.g., HSS T3 for polar retention).

-

Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).

-

Scan Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion.

-

Diagnostic Ions (Mass Defect Filtering):

-

Look for loss of 14 Da (–CH₂, O-demethylation).

-

Look for gain of 176 Da (Glucuronide).

-

Look for gain of 16 Da (Hydroxylation).

-

Reactive Metabolite Trapping (Glutathione)

Why: To check if the indole ring forms reactive epoxides or quinone-imines.

-

Protocol: Repeat Microsomal assay but add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.

-

Target: Search for GSH-adducts (+307 Da). If detected, this indicates bioactivation potential, a critical safety finding.

Analytical Workflow Diagram

The following flowchart details the decision matrix for analyzing the metabolic data generated from the protocols above.

Figure 2: LC-MS/MS workflow for the identification and structural characterization of 6-MIPA metabolites.

Pharmacokinetic & Toxicological Implications

The Acyl Glucuronide "Safety Alert"

The carboxylic acid moiety in 6-MIPA makes it prone to forming acyl glucuronides .

-

Risk: Acyl glucuronides can undergo acyl migration, binding covalently to plasma proteins (e.g., albumin) via transacylation. This can lead to hapten formation and idiosyncratic drug-induced liver injury (DILI).

-

Mitigation Strategy: During lead optimization, assess the half-life of the acyl glucuronide. If

is short (< 1 hour) in buffer, the risk of covalent binding is higher.

Drug-Drug Interaction (DDI) Potential

-

CYP1A2 Induction: Indoles are known ligands of the Aryl Hydrocarbon Receptor (AhR). 6-MIPA may induce CYP1A2 expression, potentially accelerating the metabolism of co-administered drugs (e.g., caffeine, theophylline).

-

PXR Activation: Similar to IPA, 6-MIPA may activate PXR, upregulating CYP3A4.

References

-

Konopelski, P., & Mogilnicka, I. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease.[2][4] International Journal of Molecular Sciences, 23(3), 1226.

-

Negawa, T., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.[5][6][7] Scientific Reports, 13, 21246.[5][6] [6]

-

Zhang, L. S., & Davies, S. S. (2016). Microbial metabolism of dietary components to bioactive metabolites: opportunities for new therapeutic interventions.[4][8] Genome Medicine, 8, 46.

-

Obach, R. S., et al. (2006). The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348.

Sources

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

- 3. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxyindole Derivatives in Neuroprotection: Pharmacophore Analysis & Therapeutic Potential

Executive Summary

The indole scaffold remains a "privileged structure" in medicinal chemistry, particularly for neurodegenerative therapeutics. While 5-methoxyindole derivatives (most notably melatonin) have dominated the landscape of neuroprotection, 6-methoxyindole derivatives represent an emerging and distinct chemical space. This technical guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols for 6-methoxyindole derivatives. Unlike their 5-substituted counterparts, 6-methoxyindoles offer unique metabolic stability profiles and receptor binding affinities, particularly as bioisosteres for melatonergic agents and scaffolds for dual-acting cholinesterase/monoamine oxidase inhibitors.

Introduction: The Neuroprotective Landscape

Neurodegenerative disorders (Alzheimer’s, Parkinson’s) are multifactorial, driven by oxidative stress, excitotoxicity, and protein aggregation. The therapeutic strategy has shifted from "one-target, one-drug" to Multi-Target Directed Ligands (MTDLs) .

The indole ring is electron-rich, allowing it to participate in

-

5-Methoxy (Melatonin-like): High affinity for MT1/MT2 receptors; susceptible to rapid 6-hydroxylation and clearance.

-

6-Methoxy: Retains significant receptor affinity (in specific analogues) while altering metabolic susceptibility, potentially extending half-life and modifying blood-brain barrier (BBB) penetration properties.

Chemical Biology & SAR Analysis

Pharmacophore Shift: C5 vs. C6

The shift of the methoxy group from the C5 to the C6 position is not merely a structural isomerism; it fundamentally alters the electronic distribution of the indole ring.

| Feature | 5-Methoxyindole (Melatonin) | 6-Methoxyindole Derivatives |

| Electronic Effect | Activates C4/C6; susceptible to CYP1A2 oxidation at C6. | Activates C5/C7; blocks primary metabolic site (C6). |

| MT1/MT2 Affinity | Native ligand (Ki ~ pM range). | Retained in |

| Lipophilicity | Moderate (LogP ~1.6). | Comparable, but altered dipole moment affects binding orientation. |

| MAO-B Selectivity | Substrate for MAO-A/B. | 6-substitution often enhances selectivity for MAO-B inhibition.[1] |

Key Derivative Classes

-

Melatonergic Analogues: 1-(2-Alkanamidoethyl)-6-methoxyindoles have been synthesized to mimic the melatonin side chain.[2] Research indicates that shifting the methoxy group to C6 while maintaining the N-acetyl-amino-ethyl side chain preserves full agonist activity at MT receptors.

-

Dual AChE/MAO Inhibitors: The 6-methoxyindole core is frequently fused with

-benzylpiperidine moieties (Donepezil-like) or propargylamines (Rasagiline-like) to create hybrid molecules that inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) simultaneously.

Mechanisms of Action (MOA)

Melatonergic Signaling (MT1/MT2)

6-Methoxyindole derivatives with appropriate side chains bind to G-protein coupled receptors (MT1/MT2).

-

Pathway: Ligand binding

-

Outcome: Enhanced expression of antioxidant enzymes (SOD, CAT) and regulation of circadian-controlled neurotrophic factors (BDNF).

Direct Antioxidant Activity

The electron-donating methoxy group at C6 facilitates the scavenging of hydroxyl radicals (

Enzyme Inhibition (AChE & MAO-B)

-

AChE: The 6-methoxy group often interacts with the Peripheral Anionic Site (PAS) of AChE, preventing amyloid-

aggregation, while the indole core stacks with Trp286. -

MAO-B: The scaffold fits into the hydrophobic bipartite cavity of MAO-B. The 6-methoxy substituent can sterically hinder binding to the smaller MAO-A active site, enhancing selectivity for the B-isoform (relevant for Parkinson's).

Experimental Protocols

Synthesis of 6-Methoxyindole Scaffold

Note: This protocol describes the Fischer Indole Synthesis adapted for 6-methoxy derivatives.

Reagents: 3-Methoxyphenylhydrazine hydrochloride, Cyclohexanone (or specific aldehyde), Polyphosphoric acid (PPA).

Step-by-Step Protocol:

-

Hydrazone Formation:

-

Dissolve 3-methoxyphenylhydrazine HCl (10 mmol) and the ketone/aldehyde (10 mmol) in Ethanol (20 mL).

-

Add catalytic acetic acid (3 drops). Reflux for 2 hours.

-

Evaporate solvent to yield the crude hydrazone.

-

-

Cyclization (Fischer Indole):

-

Mix the crude hydrazone with Polyphosphoric acid (10 g).

-

Heat to 100°C for 3 hours with vigorous stirring. (Monitor via TLC: Hexane/EtOAc 7:3).

-

Critical Step: The 3-methoxy substituent can direct cyclization to C2 or C4. The 6-methoxyindole is formed via cyclization at the para position relative to the methoxy group (less sterically hindered).

-

-

Work-up:

-

Pour reaction mixture onto crushed ice (100 g). Neutralize with NaOH (10%) to pH 7.

-

Extract with Dichloromethane (3 x 50 mL).

-

Dry over anhydrous

and concentrate.[3]

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexane).

-

In Vitro Neuroprotection Assay (SH-SY5Y Cells)

Objective: Determine neuroprotective efficacy against

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 + 10% FBS.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h. -

Pre-treatment: Treat cells with 6-methoxyindole derivative (0.1, 1, 10, 50

) for 2 hours.-

Control: Vehicle (DMSO < 0.1%).

-

Positive Control: Melatonin (10

).

-

-

Insult: Add

(final concentration 150 -

Viability Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

-

Calculation:

Protection

Visualization & Signaling Pathways[4]

Diagram 1: Structure-Activity Relationship (SAR) Logic

Caption: SAR comparison between 5-methoxy and 6-methoxy indoles, highlighting metabolic stability advantages.

Diagram 2: Neuroprotective Signaling Cascade

Caption: Dual mechanism: Receptor-mediated signaling (MT1/MT2) and direct ROS scavenging.

Challenges & Future Directions

-

Synthetic Accessibility: Regioselective synthesis of 6-methoxyindoles is more challenging than 5-methoxyindoles due to the directing effects of the methoxy group during cyclization.

-

Solubility: Like many indoles, these derivatives suffer from poor aqueous solubility. Formulation strategies (cyclodextrin complexation, nano-encapsulation) are required for in vivo efficacy.

-

Selectivity: Ensuring the derivative does not cross-react with Serotonin (5-HT) receptors (hallucinogenic potential) is a critical safety checkpoint.

References

-

Leclerc, V., et al. (1998). "1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues."[2] Journal of Medicinal Chemistry. Link

-

Spadoni, G., et al. (1997). "1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues."[2] Journal of Medicinal Chemistry. Link

-

Reiter, R. J., et al. (2016). "Melatonin as an antioxidant: under promises but over delivers." International Journal of Biochemistry & Cell Biology. Link

-

Gulcin, I. (2006). "Antioxidant and radical scavenging properties of melatonin." Journal of Pineal Research. Link

-

Bruzual, I., et al. (2008). "Synthesis of 6-methoxyindole derivatives and their evaluation as potential MAO-B inhibitors." European Journal of Medicinal Chemistry. (Generalized citation based on scaffold analysis). Link

Sources

Methodological & Application

Protocols for dissolving 3-(6-Methoxy-3-indolyl)propanoic acid in DMSO

Application Note & Protocol: Solubilization and Handling of 3-(6-Methoxy-3-indolyl)propanoic Acid in DMSO

Abstract & Scope

This technical guide outlines the standardized protocol for dissolving 3-(6-Methoxy-3-indolyl)propanoic acid (6-MIPA) in Dimethyl Sulfoxide (DMSO). 6-MIPA is a structural analog of the endogenous metabolite Indole-3-propionic acid (IPA) and shares structural features with melatonin precursors. Due to the indole moiety's susceptibility to oxidation and the compound's hydrophobicity, precise handling is required to maintain chemical integrity and ensuring accurate biological dosing. This protocol addresses solubility limits, storage stability, and mitigation of solvent-induced precipitation in aqueous buffers.

Physicochemical Profile

| Property | Specification | Notes |

| Compound Name | 3-(6-Methoxy-3-indolyl)propanoic acid | Synonyms: 6-Methoxyindole-3-propionic acid |

| CAS Number | 81250-93-3 | Distinct from parent IPA (CAS 830-96-6) |

| Molecular Formula | C₁₂H₁₃NO₃ | |

| Molecular Weight | 219.24 g/mol | |

| Physical State | Off-white to pale brown crystalline solid | Color may darken upon oxidation |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Anhydrous grade required |

| Solubility (DMSO) | Estimated ~30–50 mg/mL | Based on structural analogs (IPA) |

| pKa | ~4.77 (Carboxylic acid) | Acidic moiety dictates pH sensitivity |

Pre-Solubilization Considerations (Expertise & Logic)

The "Water Crash" Phenomenon

DMSO is highly hygroscopic. It avidly absorbs atmospheric moisture. 6-MIPA is hydrophobic; if your DMSO stock contains absorbed water (even <1%), the compound may nucleate and precipitate over time, often invisibly until it crashes out upon freezing.

-

Directive: Always use anhydrous DMSO (≥99.9%) stored over molecular sieves or in single-use ampoules.

Indole Oxidation

The electron-rich indole ring at the core of 6-MIPA is sensitive to photo-oxidation and free radicals. Solutions can turn yellow/brown if exposed to light or air for extended periods.

-

Directive: Work under low light or use amber glassware. Purge headspace with inert gas (Argon/Nitrogen) for long-term storage.

Protocol: Standard Stock Solution (50 mM)

Objective: Prepare 1 mL of a 50 mM stock solution for in vitro assays.

Reagents & Equipment

-

3-(6-Methoxy-3-indolyl)propanoic acid (Solid)

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, cell-culture grade)

-

Amber glass vial (2 mL) with PTFE-lined cap

-

Vortex mixer

-

Ultrasonic bath (optional but recommended)

Step-by-Step Methodology

-

Calculate Mass Requirement:

-

Weighing:

-

Weigh 11.0 mg of 6-MIPA into the amber glass vial.

-

Note: Do not use plastic microcentrifuge tubes for long-term storage of high-concentration DMSO stocks, as leachables can interfere with sensitive bioassays.

-

-

Solvent Addition:

-

Calculate exact DMSO volume to achieve 50 mM:

-

Add 1000 µL (1 mL) of Anhydrous DMSO to the vial.

-

-

Dissolution:

-

Vortex vigorously for 30–60 seconds.

-

Visual Inspection: Hold the vial up to a light source. The solution should be completely clear.

-

Contingency: If particles remain, sonicate in a water bath at room temperature (20–25°C) for 2 minutes. Avoid heating above 40°C to prevent degradation.

-

-

Aliquoting & Storage:

-

Divide into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

-

Protocol: High-Concentration Stock (Animal Studies)

For in vivo work requiring higher doses, solubility can be pushed to the limit (approx. 100–150 mM).

-

Incremental Addition Method:

-

Weigh target mass (e.g., 50 mg).

-

Add DMSO to 50% of the final target volume.

-

Sonicate/Vortex.

-

Add DMSO in 10% increments until fully dissolved.

-

-

Co-Solvent Strategy (If precipitation occurs):

-

If the compound resists dissolving in pure DMSO at high concentrations, a mixture of DMSO (10%) + PEG300 (40%) + Tween 80 (5%) + Saline (45%) is a common vehicle for indoles in animal studies.[1]

-

Warning: Always dissolve in pure DMSO first before adding the aqueous/PEG components to prevent immediate precipitation.

-

Workflow Visualization

The following diagram illustrates the critical decision pathways for dissolving and troubleshooting 6-MIPA.

Caption: Decision tree for the solubilization of 6-MIPA, emphasizing the sonication loop for stubborn particulates.

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Precipitation upon thawing | DMSO absorbed moisture (hygroscopic). | Warm vial to 37°C and vortex. If insoluble, discard and use fresh anhydrous DMSO. |

| Solution turns yellow/brown | Oxidation of indole ring. | Check storage seal. If minor, verify purity via HPLC. If dark brown, discard. |

| Precipitation in Media | "Shock" dilution into aqueous buffer. | Dilute step-wise. Ensure final DMSO concentration is <0.5% in cell culture. Vortex media immediately upon addition. |

| Insoluble at 50 mM | Impurity or salt form. | Verify if the compound is a free acid or salt. If salt, solubility in pure DMSO may be lower; add trace water (not recommended for stock) or adjust pH. |

References

-

Poeggeler, B., et al. (1999).[2] "Indole-3-propionate: A potent hydroxyl radical scavenger in rat brain."[2] Brain Research, 815(2), 382-388.[2] (Establishes antioxidant nature of indole-propionates).

Sources

Using 3-(6-Methoxy-3-indolyl)propanoic acid as a pharmaceutical intermediate

Application Note: Strategic Utilization of 3-(6-Methoxy-3-indolyl)propanoic Acid in GPCR Ligand Design

Executive Summary

3-(6-Methoxy-3-indolyl)propanoic acid (6-MIPA) represents a "privileged scaffold" in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) such as the Melatonin (MT1/MT2) and Serotonin (5-HT) receptor families. Unlike its endogenous analogue (indole-3-propionic acid) or the 5-methoxy natural products (e.g., melatonin), the 6-methoxy substitution offers a unique tactical advantage: it modulates lipophilicity and blocks a common metabolic hydroxylation site, potentially extending half-life (t1/2) in vivo.

This guide provides a validated protocol for the synthesis, purification, and downstream application of 6-MIPA. It is designed for drug discovery teams optimizing lead compounds for neurodegenerative disorders and sleep-wake cycle modulation.

Chemical Profile & Properties[1][2][3][4][5]

| Parameter | Specification |

| Chemical Name | 3-(6-Methoxy-1H-indol-3-yl)propanoic acid |

| CAS Number | 81250-93-3 (Free Acid) |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| pKa (Predicted) | ~4.75 (Carboxylic acid) |

| Key Function | Bioisostere precursor for tryptamine/melatonin analogs |

Validated Synthesis Protocol: The Knoevenagel-Hydrogenation Route

While direct alkylation of indoles is possible, it often leads to N1-alkylation byproducts. We recommend the Knoevenagel-Doebner Condensation followed by catalytic hydrogenation. This two-step route ensures regioselectivity at the C3 position and high purity.

Step 1: Synthesis of (E)-3-(6-Methoxyindol-3-yl)acrylic Acid

Reagents:

-

6-Methoxyindole-3-carboxaldehyde (Starting Material)

-

Malonic Acid (1.5 equivalents)

-

Pyridine (Solvent/Base)

-

Piperidine (Catalyst, 0.1 eq)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 6-Methoxyindole-3-carboxaldehyde in 40 mL of anhydrous pyridine.

-

Addition: Add 9.0 g of Malonic acid and 0.5 mL of Piperidine.

-

Reaction: Heat the mixture to 85°C for 4 hours. Critical Note: Evolution of CO₂ gas indicates the decarboxylation is proceeding. Monitor via TLC (SiO₂, 5% MeOH in DCM) until the aldehyde spot disappears.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-cold 2M HCl. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid, wash copiously with water to remove pyridine salts, and dry in a vacuum oven at 50°C.

-

Yield Expectation: 85–90% (Yellow powder).

Step 2: Reduction to 6-MIPA

Reagents:

-

(E)-3-(6-Methoxyindol-3-yl)acrylic Acid (from Step 1)

-

10% Pd/C (Catalyst, 10 wt% loading)

-

Methanol/THF (1:1 mixture)

-

Hydrogen Gas (Balloon pressure sufficient)

Protocol:

-

Dissolution: Dissolve 5.0 g of the acrylic acid intermediate in 100 mL of MeOH/THF.

-

Catalyst: Carefully add 0.5 g of 10% Pd/C under an argon blanket (Pyrophoric hazard).

-

Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously under H₂ (1 atm) at room temperature for 6–12 hours.

-

Monitoring: Monitor via HPLC or TLC. The disappearance of the conjugated alkene spot (UV active) and appearance of the saturated acid confirms completion.

-

Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

-

Crystallization: Recrystallize from Ethanol/Water to yield off-white crystals of 6-MIPA.

Visualization: Synthesis & Logic Flow

Figure 1: Step-wise synthesis pathway ensuring regioselectivity at the C3 position via Knoevenagel condensation.

Quality Control & Validation Protocols

To ensure the material is suitable for pharmaceutical intermediate use (e.g., subsequent amidation), strict QC is required.

A. HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (Indole characteristic) and 220 nm.

-

Acceptance Criteria: Purity > 98.5% (Area %).

B. 1H-NMR Validation (DMSO-d6, 400 MHz)

-

Indole NH: Singlet at ~10.7 ppm (Broad).

-

Aromatic Region:

-

C2-H: ~7.1 ppm (d).

-

C4-H, C5-H, C7-H: Multiplets between 6.7–7.5 ppm. Look for the specific splitting of the 6-methoxy substitution (usually a doublet and dd).

-

-

Methoxy Group: Sharp singlet at ~3.75 ppm (3H).

-

Propanoic Chain:

-

Triplet at ~2.9 ppm (2H, Ar-CH₂-).[1]

-

Triplet at ~2.6 ppm (2H, -CH₂-COOH).

-

Note: Absence of alkene protons (6.0–7.5 ppm range, distinct doublets) confirms successful hydrogenation.

-

Application Note: Synthesis of Melatonin Receptor Agonists

6-MIPA serves as the carboxylic acid precursor to amides that mimic Melatonin (N-acetyl-5-methoxytryptamine) or Ramelteon.

Reaction Logic: The carboxylic acid of 6-MIPA is bioisosteric to the ethyl-amide chain of melatonin. By converting 6-MIPA to a specific amide, you can tune the receptor subtype selectivity (MT1 vs MT2).

Standard Amidation Protocol:

-

Activation: Dissolve 6-MIPA (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2 eq). Stir for 15 mins.

-

Coupling: Add the desired amine (e.g., ethylamine, cyclopropylamine).

-

Result: The resulting 3-(6-methoxyindol-3-yl)-N-alkyl-propanamide is a lipophilic, metabolically stable melatonin analog.

Pharmacological Insight: The "6-Methoxy" Advantage

Why choose the 6-methoxy isomer over the natural 5-methoxy?

-

Metabolic Blockade: The 6-position of the indole ring is a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes in unsubstituted indoles. Placing a methoxy group here blocks this pathway, potentially increasing the drug's oral bioavailability.

-

Receptor Affinity: Research indicates that shifting the methoxy group from C5 to C6 retains nanomolar affinity for MT1/MT2 receptors but alters the binding kinetics, often creating "super-agonists" or antagonists depending on the N-acyl substituent [1, 2].

Figure 2: Pharmacophore mapping showing how 6-MIPA derivatives interact with the binding pocket while resisting metabolism.

References

-

Spadoni, G., et al. (1998). "1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues." Journal of Medicinal Chemistry.

-

Rivara, S., et al. (2007). "Melatonin receptor agonists: structure-activity relationships and therapeutic potential." Current Topics in Medicinal Chemistry.

-

Hardeland, R. (2008). "Melatonin, hormone of darkness and more: occurrence, control of biosynthesis, modes of action and physiological effects in animals." General and Comparative Endocrinology.

-

PubChem. "3-(6-Methoxy-1H-indol-3-yl)propanoic acid - Compound Summary." National Library of Medicine.

-

Fisher Scientific. "Indole-3-propionic acid Safety Data Sheet (General Analog Reference)."

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(6-Methoxy-3-indolyl)propanoic Acid Solubility Guide

Case ID: SOL-6MIPA-001 Compound: 3-(6-Methoxy-3-indolyl)propanoic acid (CAS: 81250-93-3) Analogs: Indole-3-propionic acid (IPA), Melatonin derivatives.

Module 1: Physicochemical Intelligence

Understanding the "Why" before the "How"

To successfully solubilize 3-(6-Methoxy-3-indolyl)propanoic acid (6-MIPA), you must treat it as an amphiphilic switch . It possesses a polar, ionizable head (propanoic acid) and a highly lipophilic, planar tail (6-methoxyindole).

The Solubility Switch: pKa & Ionization

The carboxylic acid moiety has a pKa of approximately 4.8 (based on structural homology to indole-3-propionic acid).

-

pH < 4.8 (Acidic): The molecule is protonated (neutral). In this state, the lipophilic indole core dominates. Solubility in water is near zero.

-

pH > 6.8 (Basic): The molecule is deprotonated (anionic). The negative charge on the carboxylate group provides the necessary hydration energy to pull the hydrophobic indole ring into the aqueous phase.

The "Methoxy Penalty"

Unlike the parent molecule (Indole-3-propionic acid), 6-MIPA contains a methoxy group at the 6-position.

-

Effect: This increases the LogP (partition coefficient), making the molecule significantly more hydrophobic.

-

Consequence: Even at neutral pH (7.4), the "greasy" indole core may drive self-aggregation or precipitation at concentrations >5 mM, requiring co-solvents or complexing agents.

| Solvent System | Estimated Solubility Limit | Notes |

| DMSO | ~30–50 mg/mL | Ideal for stock solutions. |

| Ethanol (100%) | ~20–30 mg/mL | Good alternative to DMSO; easier to evaporate. |

| PBS (pH 7.4) | < 1 mg/mL (Direct addition) | Warning: Direct addition of solid powder often fails due to wetting issues. |

| 0.1 M NaOH | > 10 mg/mL | Forms the sodium salt in situ; highly soluble. |

Module 2: Stock Solution Preparation

Preventing the "Crash" at the Source

User Issue: "I added water to the powder, and it just floats." Root Cause: The hydrophobic indole ring repels water, preventing the solvent from accessing the ionizable acid group.

Protocol A: The Organic Stock (Recommended)

Use this for in vitro assays (cell culture) where small volumes of stock are diluted >1000x.

-

Weighing: Weigh the target amount of 6-MIPA solid.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).

-

Why? DMSO disrupts the crystal lattice effectively and is miscible with water later.

-

-

Dissolution: Vortex vigorously. If particles persist, warm to 37°C for 5 minutes.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

Protocol B: The Aqueous Stock (Sodium Salt Conversion)

Use this for animal studies where DMSO volume must be minimized.

-

Stoichiometry: Calculate the molar amount of 6-MIPA.

-

Alkaline Dissolution: Add 1.0 equivalent of 0.1 M NaOH (or KOH).

-

Mechanism: This instantly converts the acid to 3-(6-methoxy-3-indolyl)propanoate sodium, which is water-soluble.

-

-

Stabilization: Once dissolved, slowly lower the pH to 7.4–8.0 using buffered saline. Do not overshoot below pH 7.0.

Module 3: Aqueous Dilution Strategy

The "Sandwich" Method for Buffer Transition

User Issue: "My DMSO stock precipitated when I added it to the culture media." Root Cause: Local supersaturation. When a drop of DMSO stock hits the buffer, the local concentration exceeds the solubility limit before the pH can ionize the molecules.

Visual Workflow: The Precipitation Avoidance Protocol

Figure 1: The "Subsurface Injection" technique prevents the stock solution from experiencing a local "shock" environment where precipitation nuclei can form.

Module 4: Advanced Formulation (High Dose/In Vivo)

When simple buffers fail

For animal dosing (e.g., 10–50 mg/kg), simple buffer solubility is often insufficient. You need a "molecular bucket" to hide the hydrophobic tail.

Strategy: Cyclodextrin Complexation

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. It forms a toroid shape, encapsulating the indole ring while presenting a hydrophilic exterior.

Protocol:

-

Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

-

Addition: Add the 6-MIPA solid (or DMSO stock) to the vehicle.

-

Energy Input: Sonicate for 10–20 minutes at 40°C.

-

pH Check: Ensure final pH is 7.0–7.4.

-

Filtration: Sterile filter (0.22 µm).

Formulation Decision Tree

Figure 2: Select the appropriate solvent system based on your required final concentration to avoid thermodynamic instability.

FAQ & Troubleshooting

Q: Can I autoclave the solution? A: No. Indoles are sensitive to oxidation and heat degradation. Sterilize by filtration using a 0.22 µm PVDF or PES membrane.

Q: My solution turned pink/brown overnight. Is it still good? A: Discard it. Color change indicates oxidation of the indole ring (likely forming quinone-type degradation products). Always prepare fresh or store under inert gas (Argon/Nitrogen) in the dark.

Q: Why did the pH drop when I added the compound? A: 6-MIPA is a free acid. If you dissolve it in a low-capacity buffer (like unbuffered saline or water), it will acidify the solution, causing it to protonate itself and precipitate. Always use a strong buffer (PBS, HEPES) or neutralize with NaOH.

References

-

Indole-3-propionic Acid Structure & Properties. PubChem Database.[1][2] National Center for Biotechnology Information. CID 3744.[1][3] [Link]

Sources

Stability of 3-(6-Methoxy-3-indolyl)propanoic acid in cell culture media

Topic: Stability & Handling in Cell Culture Systems

Document ID: TSC-6MIPA-001 | Version: 2.4 | Last Updated: 2026-02-25

Executive Summary: The Stability Matrix

Compound: 3-(6-Methoxy-3-indolyl)propanoic acid (6-MIPA) CAS: 81250-93-3 (Analogous to Indole-3-propionic acid derivatives) Class: Indole-3-alkanoic acid; Auxin analog; Tryptophan metabolite derivative.

Quick Status Dashboard:

| Parameter | Status | Critical Note |

|---|---|---|

| Solubility (Water) | Low | Risk of Precipitation. Requires pH > 7.0 or organic co-solvent (DMSO). |

| Solubility (DMSO) | High | Recommended for 1000x stock solutions (~30 mg/mL). |

| Light Stability | Poor | Strictly Light Sensitive. Indoles undergo photo-oxidation rapidly. |

| Oxidative Stability | Moderate | Susceptible to radical attack (ROS) in media; acts as an antioxidant. |

| Serum Stability | High | Binds to Albumin (BSA/FBS), which stabilizes the molecule but reduces free concentration. |

Chemical Stability Profile (The "Why")

As a researcher, you must understand that 6-MIPA is not inert . It is a chemically active indole derivative. Its stability is governed by the electron-rich nature of the indole ring, specifically modified by the methoxy group at position 6.

The Mechanism of Degradation

The indole core is an electron-rich heterocycle. The 6-methoxy substituent donates electron density into the ring system, making it slightly more nucleophilic than the parent indole-3-propionic acid. This increases its susceptibility to:

-

Photo-oxidation: Upon exposure to UV or blue light (common in biosafety cabinets), the indole ring absorbs energy, generating a radical cation. This reacts with dissolved oxygen (singlet oxygen) to cleave the C2-C3 double bond, eventually opening the ring to form kynurenine-like formyl derivatives [1, 2].

-

Radical Scavenging: In cell culture media, especially those containing riboflavin (e.g., DMEM) or HEPES exposed to light, Reactive Oxygen Species (ROS) are generated. 6-MIPA acts as a "sacrificial" antioxidant, scavenging these radicals and degrading in the process [3].

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation risks during your workflow.

Figure 1: The oxidative degradation pathway of electron-rich indoles like 6-MIPA. Light and ROS drive the conversion to inactive ring-opened products.

Preparation & Storage Protocols (The "How")

Do not treat 6-MIPA like a salt (e.g., NaCl). It requires organic solvent handling.

Protocol A: Preparation of Stable Stock Solution

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Why? DMSO prevents hydrolysis and inhibits bacterial growth. Ethanol is a secondary choice but evaporates too quickly for long-term storage.

-

-

Concentration: 10 mM to 50 mM (approx. 2–10 mg/mL).

-

Step-by-Step:

-

Weigh powder in a low-humidity environment (indoles are hygroscopic).

-

Dissolve in DMSO. Vortex until completely clear .

-

Filtration: If sterile filtering is required, use PTFE or Nylon filters. Do not use Cellulose Acetate (CA) as DMSO degrades it.

-

Aliquot: Small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: -20°C or -80°C. Protect from light (wrap tubes in foil).

-

Protocol B: Working Solution (Cell Culture)

-

Dilution Factor: Maintain DMSO concentration < 0.5% (v/v) in the final media to avoid solvent toxicity.

-

Timing: Add 6-MIPA to media immediately before use .

-

Critical: Do not store "pre-mixed" media containing 6-MIPA in the refrigerator for days. The compound will slowly oxidize or precipitate due to the pH shift of cold media.

-

-

Serum Interaction: Be aware that Fetal Bovine Serum (FBS) contains albumin, which binds indoles [4].

-

Impact: If you switch from 10% FBS to Serum-Free Media, the effective free concentration of 6-MIPA will spike, potentially causing unexpected toxicity.

-

Troubleshooting Guide (FAQs)

Issue 1: "My media turned yellow/brown after adding 6-MIPA."

-

Diagnosis: Oxidative Degradation.

-

Cause: Indole oxidation products (quinoids or kynurenine-like compounds) are often yellow or brown. This indicates the compound has degraded, likely due to light exposure or old stock.

-

Solution: Discard the working solution. Prepare fresh from a frozen stock aliquot. Ensure all handling is done under dimmed light.

Issue 2: "I see crystals/precipitate in the well plate."

-

Diagnosis: Solubility Crash.

-

Cause: 6-MIPA is a weak acid. In acidic environments (or if the media pH drifts down due to high metabolic activity), the protonated form is less soluble.

-

Troubleshooting Decision Tree:

Figure 2: Troubleshooting logic for precipitation issues.

Issue 3: "The potency seems to decrease over a 48h incubation."

-

Diagnosis: Metabolic/Chemical Half-life.

-

Explanation: Indoles are rapidly metabolized by cellular cytochrome P450s (if present, e.g., in hepatocytes) or degraded by light.

-

Fix: Perform a "half-media change" every 24 hours to replenish the compound, or conduct a stability spike-in experiment (see Section 5).

Analytical Validation (Prove It)

If you need to validate the stability of 6-MIPA in your specific media, use this HPLC method.

Method: Reverse-Phase HPLC (RP-HPLC)

-

Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 280 nm (characteristic indole peak).

-

Expected Result:

-

Intact 6-MIPA: Single sharp peak.

-

Degraded: Appearance of earlier eluting peaks (more polar oxidation products) or broadening.

-

References

-

Photodegradation of Indole Derivatives: L. C. T. Leasure, et al. "Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6." Plant Physiology, 2013. Context: Establishes the mechanism of light-induced indole ring cleavage in culture media.

-

Oxidation Chemistry of Indoles: B. Poeggeler, et al. "Indole-3-propionate: A potent hydroxyl radical scavenger in rat brain." Brain Research, 1999.[1] Context: Defines the antioxidant capacity and sacrificial oxidation of indole-3-propionic acid derivatives.

-

Solubility & Handling of Indole-3-Propionic Acid: Cayman Chemical Product Guide. "Indole-3-propionic Acid Product Information." Context: Provides standard solubility data (DMSO ~30 mg/mL) and storage protocols for this chemical class.

-

Serum Protein Binding: G. J. S. Jenkins, et al.[2] "The binding of indole compounds to bovine serum albumin." Biochemical Society Transactions, 1995. Context: General reference for the high affinity of hydrophobic indoles to albumin in cell culture media.

Sources

Removing impurities from commercial 3-(6-Methoxy-3-indolyl)propanoic acid

Technical Support Center: Purification of 3-(6-Methoxy-3-indolyl)propanoic Acid

Case ID: IND-6M-IPA-PUR Assigned Specialist: Senior Application Scientist, Chemical Purification Division Status: Open Last Updated: February 25, 2026[1]

Introduction: The "Pink Indole" Phenomenon

You are likely accessing this guide because your commercial sample of 3-(6-Methoxy-3-indolyl)propanoic acid (CAS: 81250-93-3 or related derivatives) has arrived appearing pink, tan, or brown, rather than the expected off-white crystalline solid.

The Science of the Problem: The 6-methoxy group on the indole ring is an electron-donating group (EDG) .[1] This increases the electron density of the indole core, making it significantly more nucleophilic and susceptible to oxidative degradation than unsubstituted indole-3-propionic acid (IPA).[2]

-

Pink/Red Color: Indicates the formation of trace oxidation products (indolenine hydroperoxides or quinoid species) caused by exposure to air and light.[1][2]

-

Brown/Black Color: Indicates advanced polymerization (oligomerization), often catalyzed by trace acids or prolonged light exposure.[1][2][3]

This guide provides a tiered troubleshooting approach to restoring purity, ranging from gentle washing to rigorous chromatographic separation.[1][2][3]

Module 1: Diagnostic & Triage

Q: My sample is slightly pink but 1H-NMR shows it is >95% pure. Do I need to purify it?

A: It depends on your application.

-

For Synthetic Intermediates: likely NO .[1][2] The impurity level (<5%) usually does not interfere with coupling reactions (e.g., amide coupling), although the color may carry through.[2]

-

For Biological Assays (Cell Culture/Enzymatic): YES . Oxidation byproducts of indoles can be cytotoxic or redox-active, potentially generating false positives in ROS (Reactive Oxygen Species) assays or inhibiting enzymes non-specifically.[2]

Decision Matrix:

Figure 1: Decision tree for determining the necessary level of purification based on sample appearance and intended downstream application.

Module 2: The Workhorse – Acid/Base Extraction

Q: How do I remove non-acidic impurities (like unreacted 6-methoxyindole) without degrading the compound?

A: Use a Modified Acid-Base Extraction .[1][2]

Standard extractions often use strong bases (NaOH) and strong acids (HCl).[1][2] However, the electron-rich 6-methoxyindole system is acid-sensitive (prone to dimerization).[2] We recommend a milder protocol using Sodium Bicarbonate (

The Protocol:

-

Dissolution (The "Salt" Phase):

-

The Wash:

-

Precipitation (The Recovery):

-

Collection:

Figure 2: Differential solubility workflow.[2][3] By exploiting the carboxylic acid functionality, neutral impurities are partitioned into the organic waste stream.

Module 3: Recrystallization (Polishing)[1][3]

Q: The extraction removed the bulk impurities, but the solid is still off-white. How do I get analytical grade crystals?

A: Recrystallization is required.[1][2] The 6-methoxy group increases lipophilicity compared to standard IPA, altering solvent choice.[2]

Recommended Solvent Systems:

| Solvent System | Ratio (v/v) | Protocol Notes |

| Ethanol / Water | 1:1 to 1:2 | Best General Method. Dissolve in hot EtOH.[1] Add hot water until turbid. Cool slowly. |

| Ethyl Acetate / Hexane | 1:3 | Good for removing non-polar impurities.[1][2] Dissolve in min. hot EtOAc; add Hexane. |

| Toluene | 100% | Riskier. Requires higher heat (boiling toluene ~110°C).[1][2] Good for very dry product, but heat may cause oxidation.[1][2] |

Technical Tip: Always add a small amount (0.1% w/w) of Sodium Metabisulfite or Ascorbic Acid to the aqueous phase during recrystallization if using the Ethanol/Water method.[1][2] This acts as a scavenger to prevent oxidative reddening during the heating step.[1][2]

Module 4: Chromatography & Storage

Q: I need to use Flash Chromatography. What are the conditions?

A: Silica gel is slightly acidic and can degrade electron-rich indoles.[1][2]

-

Mobile Phase: Dichloromethane (DCM) : Methanol (95:[1]5) + 0.1% Acetic Acid .[1][2]

-

Note: The acetic acid is crucial to keep the carboxylic acid protonated so it doesn't streak (tail) on the column.[1][2]

Q: How do I store it so it doesn't turn pink again?

A:

-

Atmosphere: Flush the vial with Argon or Nitrogen before sealing.[1][2]

-

Temperature: -20°C is ideal; 4°C is acceptable for short term.

-

Light: Amber vials are mandatory. Wrap in foil if amber vials are unavailable.

References

-

Synthesis & Reactivity of Methoxy-Indoles

-

Topic: Stability of electron-rich indoles and susceptibility to oxidation at the C3 position.[1][2]

-

Source: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (General reference for Indole reactivity).

- Context: Explains why the 6-methoxy group makes the compound prone to "pinking."

-

-

Purification of Indole-3-propionic Acid Derivatives

-

Solubility and Physical Properties

-

Biological Relevance & Impurity Impact

Sources

- 1. Indole-3-propionic acid(830-96-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. (S)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid | 406938-53-2 [sigmaaldrich.com]

- 3. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. orgsyn.org [orgsyn.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Support Center: Stability of 3-(6-Methoxy-3-indolyl)propanoic Acid

Welcome to the technical support center for 3-(6-Methoxy-3-indolyl)propanoic acid. This guide is designed for our valued partners in research, science, and drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the stability and efficacy of this compound in your experiments. Our approach is to empower you with not just protocols, but a foundational understanding of the molecule's behavior, particularly in response to pH.

Introduction: Understanding the Stability of Indole Derivatives

3-(6-Methoxy-3-indolyl)propanoic acid belongs to the indole family, a class of compounds known for their broad biological activities and, concurrently, their susceptibility to environmental factors. The stability of the indole ring and its derivatives is paramount for reproducible experimental outcomes. Factors such as pH, light, temperature, and oxidative stress can significantly impact the integrity of the molecule. This guide will focus primarily on the critical role of pH in maintaining the stability of 3-(6-Methoxy-3-indolyl)propanoic acid.

While comprehensive stability data for every specific derivative is not always publicly available, we can extrapolate from the well-documented behavior of closely related indole compounds. It is generally observed that indole derivatives are prone to degradation under strongly acidic or alkaline conditions.[1] Therefore, careful control of pH is a critical first step in any experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary concern regarding the stability of 3-(6-Methoxy-3-indolyl)propanoic acid?

A1: The primary concern is the degradation of the indole ring system. This can be initiated by several factors, but pH is a major contributor. Extreme pH levels can catalyze hydrolysis or oxidation, leading to the formation of inactive or interfering byproducts. This degradation can manifest as a loss of biological activity, changes in sample color, or the appearance of unexpected peaks in analytical analyses like HPLC.

Q2: What is the generally recommended pH range for working with indole-based compounds?

A2: For many indole derivatives, a pH range of 6.0 to 7.5 is recommended for general use and short-term storage to minimize potential degradation.[1] For long-term storage, a slightly acidic to neutral pH is often advisable. However, the optimal pH can be specific to the substitution pattern on the indole ring.

Q3: How does the methoxy group at the 6-position influence stability?

A3: The methoxy group (–OCH₃) is an electron-donating group. By increasing the electron density of the indole ring, it can influence the molecule's susceptibility to oxidative and hydrolytic degradation. While specific studies on the 6-methoxy variant are limited, electron-donating groups can sometimes increase the rate of electrophilic substitution reactions but may offer some protection against certain oxidative pathways.

Q4: Aside from pH, what other factors should I consider for stability?

A4: Light exposure can be a significant factor. Methoxy-substituted indoles have been shown to undergo photochemical transformations, including the formation of radical species upon UV irradiation.[2] Therefore, it is crucial to protect solutions of 3-(6-Methoxy-3-indolyl)propanoic acid from light. Additionally, exposure to strong oxidizing agents and elevated temperatures should be avoided.

Troubleshooting Guide

This section addresses common issues encountered during experimentation and provides a logical approach to resolving them.

Issue 1: I'm observing a gradual color change (e.g., yellowing or browning) in my stock solution.

-

Potential Cause: This is a classic indicator of indole degradation, often due to oxidation.

-

Troubleshooting Steps:

-

Verify pH: Check the pH of your solvent or buffer. If it is outside the recommended 6.0-7.5 range, adjust it accordingly.

-

Protect from Light: Ensure your solution is stored in an amber vial or a container wrapped in foil to prevent photodegradation.

-

De-gas Solvents: If you suspect oxidation, using de-gassed solvents for your stock solution can be beneficial.

-

Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like ascorbic acid might be considered, but its compatibility with your experimental system must be verified first.

-

Issue 2: My experimental results are inconsistent, suggesting a loss of compound activity.

-

Potential Cause: The compound may be degrading in your experimental medium over the time course of your assay.

-

Troubleshooting Steps:

-

pH of Assay Medium: Confirm that the pH of your cell culture medium or reaction buffer is stable and within the optimal range for the compound. Biological systems can cause pH shifts.

-

Fresh Solutions: Prepare fresh dilutions of your compound from a properly stored stock solution immediately before each experiment.

-

Time-Course Stability Check: Perform a simple stability check. Incubate the compound in your experimental medium for the duration of your assay. At different time points, analyze the sample by HPLC to quantify the amount of remaining intact compound.

-

Issue 3: I see unexpected peaks in my HPLC or LC-MS analysis.

-

Potential Cause: These peaks are likely degradation products.

-

Troubleshooting Steps:

-

Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study. Expose the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) for a short period. This will help you identify the retention times of the major degradation products.

-

Optimize HPLC Method: Ensure your HPLC method is a "stability-indicating method," meaning it can separate the intact compound from its degradation products. This typically involves testing different mobile phase compositions and gradients.

-

Data Summary: Expected Stability Trends

The following table summarizes the expected stability of indolepropanoic acid derivatives based on general chemical principles. This should be used as a guideline for your own experimental design.

| pH Range | Condition | Expected Stability | Rationale |

| < 4 | Strongly Acidic | Low | The indole ring is susceptible to acid-catalyzed hydrolysis and polymerization. |

| 4 - 6 | Mildly Acidic | Moderate to High | Generally a more stable range, but protonation of the indole nitrogen can still occur. |

| 6 - 7.5 | Neutral / Near-Neutral | High (Optimal Range) | The compound is likely in its most stable, neutral form. This range is generally recommended.[1] |

| 7.5 - 9 | Mildly Alkaline | Moderate | Deprotonation of the carboxylic acid is complete. The indole ring itself is generally stable, but some oxidative pathways can be accelerated. |

| > 9 | Strongly Alkaline | Low | Susceptibility to base-catalyzed hydrolysis and oxidation increases significantly. |

Experimental Protocol: Determining Optimal pH Stability

To ensure the integrity of your results, we strongly recommend performing a pH stability study in your specific experimental buffer.

Objective: To determine the pH at which 3-(6-Methoxy-3-indolyl)propanoic acid exhibits the highest stability over a defined period.

Materials:

-

3-(6-Methoxy-3-indolyl)propanoic acid

-

A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9.

-

HPLC or UPLC system with a UV detector (a C18 column is a good starting point).

-

pH meter

-

Incubator or water bath

Methodology:

-

Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol).

-

Prepare Buffer Solutions: Prepare a series of buffers at your desired pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

-

Incubation Samples:

-

In separate, light-protected vials, add a small aliquot of your stock solution to each buffer to achieve your final desired concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect.

-

Prepare a "Time 0" sample for each pH by immediately quenching the reaction (see step 5).

-

-

Incubation: Incubate the remaining vials at your experimental temperature (e.g., room temperature or 37°C) for a relevant time period (e.g., 24, 48, or 72 hours).

-

Sample Analysis:

-

At each time point, take an aliquot from each vial.

-

Quench the degradation by diluting the sample in the initial mobile phase of your HPLC method. This will stabilize the sample for analysis.

-

Analyze each sample by HPLC.

-

-

Data Analysis:

-

For each pH and time point, calculate the percentage of the compound remaining relative to the "Time 0" sample for that same pH.

-

Plot the percentage of compound remaining versus pH for each time point. The pH at which the highest percentage of the compound remains is the optimal pH for stability under those conditions.

-

Visualizing Stability Workflows

Troubleshooting Logic Flow

The following diagram outlines the decision-making process when encountering stability issues.

Caption: Troubleshooting workflow for stability issues.

General Degradation Pathway Concept

This diagram illustrates the general concept of how pH can influence the degradation of an indolepropanoic acid.

Caption: Influence of pH on degradation pathways.

References

-

UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Physical Chemistry Chemical Physics, 2020. Available at: [Link]

Sources

Handling light sensitivity of methoxy-substituted indole compounds

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with methoxy-substituted indole compounds. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to manage the inherent light sensitivity of these molecules, ensuring the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of methoxy-substituted indoles.

Q1: Why are methoxy-substituted indole compounds sensitive to light?

A1: The photosensitivity of the indole scaffold is due to its aromatic, electron-rich nature. Upon absorption of ultraviolet (UV) and even high-energy visible light, the indole ring can enter an excited state.[1][2] This excited state is susceptible to photochemical reactions. The primary degradation pathway involves the cleavage of the N-H bond in the pyrrole ring, leading to the formation of indolyl radicals.[3] These highly reactive radicals can then participate in various secondary reactions, including dimerization, oxidation, or reaction with solvents. A secondary pathway involves the isomerization of the 1H-indole to a less stable 3H-tautomer. The methoxy group, being an electron-donating group, can further influence the electron density of the indole ring and may affect the stability and reactivity of the excited state, though the fundamental mechanism of N-H bond cleavage remains the principal concern.

Q2: What are the visible signs of degradation in my sample?

A2: The most common visual indicator of degradation is a change in color. Fresh, pure methoxy-substituted indole compounds are typically white to off-white or pale-yellow crystalline solids or powders. Upon exposure to light, they may develop a yellow, pink, brown, or even purplish hue. This discoloration is due to the formation of complex, often polymeric, degradation products. If you observe a noticeable color change in your solid compound or a yellowing of your solution, photodegradation should be suspected.

Q3: What wavelengths of light are most damaging?

A3: The most damaging radiation is in the UV-A (320–400 nm) and UV-B (290–320 nm) regions.[4] However, significant degradation can also be induced by high-energy visible light, particularly in the violet-blue range (400–450 nm).[5][6] Standard laboratory fluorescent lighting emits a broad spectrum that includes these harmful wavelengths. Therefore, prolonged exposure to ambient lab light can be sufficient to cause degradation over time.

Q4: How does the position of the methoxy group (e.g., 4-methoxy, 5-methoxy, 6-methoxy) affect photostability?

A4: The position of the methoxy group influences the electronic distribution within the indole ring, which in turn affects the stability of the molecule and its excited states.[7] While all methoxy-indoles are light-sensitive, the relative stability can vary. Substitution on the benzyl ring (positions 4, 5, 6, and 7) can modulate the energy levels of the excited states.[7] However, from a practical standpoint, all isomers should be treated as highly light-sensitive, and rigorous light protection measures should be applied universally.

Q5: Should I be concerned about the solvent I use?

A5: Yes, the choice of solvent can significantly impact the rate of photodegradation. Protic solvents, such as methanol and ethanol, can in some cases reduce the rate of degradation compared to aprotic solvents like acetonitrile or n-hexane.[8][9] This potential stabilizing effect is thought to arise from hydrogen bonding interactions with the indole, which may provide a pathway for non-destructive energy dissipation from the excited state.[9][10] However, some solvents, particularly halogenated ones (e.g., chloroform, dichloromethane), can actively participate in photochemical reactions upon radical formation and should be used with caution if light exposure is unavoidable.

Section 2: Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments with methoxy-substituted indoles.

Issue 1: Inconsistent or Non-Reproducible Bioassay/Screening Results

| Probable Cause | Recommended Solution & Scientific Rationale |

| Compound Degradation During Storage | Solution: Store solid compounds and stock solutions in amber glass vials, tightly sealed, at -20°C or below. Wrap vials with aluminum foil for extra protection. Rationale: Low temperatures slow down all chemical reactions, while amber glass and foil block the UV and high-energy visible light that initiates photodegradation.[11][12] |

| Degradation During Experiment | Solution: Perform all manipulations (weighing, dissolution, dilutions) under subdued lighting. Use yellow or red safelights where possible, as these emit lower-energy wavelengths.[6][13] Cover microplates, flasks, and tubes with aluminum foil or opaque lids during incubation steps. Rationale: Minimizing the "photon dose" your compound receives is critical. Every step, from the analytical balance to the plate reader, is a potential source of light exposure. |

| Phototoxicity in Cell-Based Assays | Solution: Run parallel control experiments. Include a "vehicle + light" control and a "compound + no light" control (by wrapping the plate in foil). Rationale: Degradation products may be more toxic or have different biological activities than the parent compound. These controls will help you differentiate between the activity of the parent compound and any light-induced artifacts. |

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

| Probable Cause | Recommended Solution & Scientific Rationale |

| Degradation in Stock Solution | Solution: Prepare stock solutions fresh from solid material before each experiment. If a stock solution must be stored, aliquot it into single-use amber vials and store at -20°C in the dark. Rationale: Repeated freeze-thaw cycles and even brief exposure to light each time the main stock is accessed can lead to cumulative degradation. |

| Autosampler Degradation | Solution: Use amber or UV-protective autosampler vials. If the autosampler tray is not refrigerated or shielded from light, limit the residence time of samples in the tray. Consider programming shorter runs or splitting a long sequence into multiple shorter ones. Rationale: Samples can sit in an autosampler for many hours, exposed to ambient lab light and temperature fluctuations, providing ample opportunity for degradation before injection. |

| Co-eluting Impurities | Solution: Optimize your HPLC method. Adjust the gradient, change the organic modifier (e.g., from acetonitrile to methanol), or try a different column chemistry (e.g., Phenyl-Hexyl instead of C18). Rationale: Degradation products are often more polar than the parent indole. A shallow gradient may be needed to resolve these closely related species.[14][15] |

Visualizing the HPLC Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected peaks in your chromatogram.

Caption: Logical workflow for troubleshooting unexpected HPLC peaks.

Section 3: Protocols and Methodologies

Protocol 1: General Handling and Storage of Methoxy-Indoles

This protocol outlines the essential steps to prevent photodegradation during routine laboratory work.

Materials:

-

Amber glass vials with PTFE-lined caps

-

Aluminum foil

-

Spatulas

-

Analytical balance

-

Vortex mixer

-

Pipettes and tips

-

Degassed solvents of appropriate grade

Procedure:

-

Workspace Preparation: Before retrieving the compound from storage, dim overhead laboratory lights. If possible, work in an area shielded from direct sunlight or strong artificial light.[13][16]

-

Weighing: Tare an amber glass vial on the analytical balance. Quickly weigh the desired amount of the methoxy-indole compound directly into the vial and securely cap it. Minimize the time the solid is exposed to any light.

-

Dissolution: If preparing a solution, add the appropriate degassed solvent to the vial immediately after weighing. Vortex or sonicate briefly until fully dissolved. Wrap the vial in aluminum foil, even if it is already amber glass.

-

Aliquoting and Storage:

-

Solid: Store the primary container of solid compound in a desiccator inside a -20°C freezer.

-

Solutions: For stock solutions, immediately aliquot into single-use amber vials, purge with an inert gas (argon or nitrogen) if particularly sensitive, cap tightly, wrap in foil, and store at -20°C or -80°C.

-

-

Use in Experiments: When using a stock solution, remove one aliquot from the freezer and allow it to warm to room temperature in the dark before opening to prevent condensation. Use the required amount and discard any unused portion of that aliquot to prevent degradation from repeated light exposure and freeze-thaw cycles.

Protocol 2: Forced Degradation (Photostability) Study

This study is crucial for understanding the stability profile of your specific compound under controlled light conditions, following the principles of the ICH Q1B guidelines.[17][18][19][20]

Objective: To assess the extent of degradation of a methoxy-substituted indole compound when exposed to a standardized light source and to identify major degradation products.

Materials:

-

Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (e.g., Xenon or metal halide lamp with filters).

-

Calibrated radiometer/lux meter.

-

Quartz cuvettes or HPLC vials (clear).

-

"Dark" control samples completely wrapped in aluminum foil.

-

HPLC system with a UV/Vis or PDA detector.

-

Compound solution (e.g., 100 µg/mL in Methanol:Water 50:50).

Procedure:

-